Differentiated Physicochemical Profile: Reduced Hydrogen Bonding Capacity vs. Parent Scaffold
The N-methylation of 3,4-dihydroquinolin-2(1H)-one eliminates the sole hydrogen bond donor (HBD) present in the parent scaffold (HBD count = 1), reducing the HBD count to zero in 1-methyl-3,4-dihydroquinolin-2(1H)-one [1]. This structural modification is accompanied by a change in calculated logP (XLogP3-AA of 1.2 for the N-methyl derivative compared to an XLogP3 of 0.7 for the parent compound) and a reduction in topological polar surface area (TPSA) from 29.1 Ų to 20.3 Ų [1][2]. These differences quantitatively alter the compound's passive membrane permeability and CNS penetration potential, as predicted by Lipinski's and related drug-likeness rules [1].
| Evidence Dimension | Hydrogen Bond Donor Count / XLogP3 / TPSA |
|---|---|
| Target Compound Data | HBD = 0; XLogP3-AA = 1.2; TPSA = 20.3 Ų |
| Comparator Or Baseline | 3,4-dihydroquinolin-2(1H)-one (parent scaffold): HBD = 1; XLogP3 = 0.7; TPSA = 29.1 Ų |
| Quantified Difference | HBD reduction of 1 (100%); XLogP3 increase of 0.5 units; TPSA decrease of 8.8 Ų |
| Conditions | Computed properties using XLogP3 3.0 and PubChem 2021.05.07 release [1][2] |
Why This Matters
The reduction in hydrogen bond donor count and increased lipophilicity directly impact membrane permeability and CNS exposure, making the N-methylated scaffold preferable for designing brain-penetrant small molecules.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 576513, 1-Methyl-3,4-dihydroquinolin-2(1H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-3_4-dihydroquinolin-2_1H_-one (accessed 2026-04-21). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 68093, 3,4-Dihydro-2(1H)-quinolinone. https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dihydro-2_1H_-quinolinone (accessed 2026-04-21). View Source
